rac-[(1R,2S,6S,7S)-3-oxa-4-azatricyclo[5.2.1.0,2,6]dec-4-en-5-yl]methanamine
Description
Properties
IUPAC Name |
[(1S,2R,6R,7R)-3-oxa-4-azatricyclo[5.2.1.02,6]dec-4-en-5-yl]methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O/c10-4-7-8-5-1-2-6(3-5)9(8)12-11-7/h5-6,8-9H,1-4,10H2/t5-,6+,8-,9-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKAPINHEUZCNLI-HSLWUYEYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1C3C2ON=C3CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2C[C@@H]1[C@H]3[C@@H]2ON=C3CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Diels-Alder Cycloaddition
The [4+2] cycloaddition between a diene and a dienophile is a classical method for constructing bicyclic systems. For example, a furan-derived diene and a maleimide dienophile can yield an oxabicyclic intermediate. Subsequent intramolecular amidation or azide-alkyne cyclization introduces the nitrogen atom. In one documented route, a norbornene derivative undergoes Diels-Alder reaction with an azide-containing dienophile, followed by strain-driven ring-opening to form the tricyclic core.
Key Conditions :
Multicomponent Reactions (MCRs)
MCRs like the Ugi or Hantzsch reactions enable convergent assembly of complex scaffolds. The Ugi 3CR, combining an amine, carbonyl, isocyanide, and carboxylic acid, has been employed to generate peptidomimetic frameworks. For the target compound, a modified Hantzsch reaction using β-keto esters and ammonia could form the oxa-aza bicyclic intermediate, which is further cyclized via intramolecular nucleophilic substitution.
Example Protocol :
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Combine ethyl acetoacetate, ammonium acetate, and formaldehyde in ethanol.
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Heat at reflux for 12 hours to form a dihydropyridine intermediate.
Introduction of the Azidomethyl Group
The CAS entry for rac-(1R,2S,6S,7S)-5-(azidomethyl)-3-oxa-4-azatricyclo[5.2.1.0,2,6]dec-4-ene (CAS 2648862-79-5) highlights the azidomethyl intermediate critical for subsequent amination.
Nucleophilic Substitution
A bromomethyl or chloromethyl precursor at position 5 undergoes substitution with sodium azide (NaN₃):
Reduction of Azide to Methanamine
The final step involves reducing the azidomethyl group to methanamine. Two methods are prevalent:
Catalytic Hydrogenation
Using H₂ gas and a palladium catalyst (Pd/C or Raney Ni) under mild conditions:
Conditions :
Staudinger Reaction
Triphenylphosphine (PPh₃) mediates the reduction:
Drawbacks : Lower yields (70–80%) and stoichiometric phosphine oxide waste.
Stereochemical Considerations
The target compound’s four stereocenters (1R,2S,6S,7S) necessitate either asymmetric synthesis or resolution of racemic mixtures.
Chiral Pool Synthesis
Starting from enantiopure norbornene derivatives ensures retention of configuration. For example, (1R,2S)-norbornene oxide can be functionalized sequentially to install the amine and oxygen heteroatoms.
Kinetic Resolution
Enzymatic or chiral catalyst-mediated resolutions separate enantiomers post-synthesis. Lipases (e.g., Candida antarctica) selectively acylate one enantiomer, enabling chromatographic separation.
Comparative Analysis of Synthetic Routes
| Method | Key Steps | Yield | Stereochemical Control |
|---|---|---|---|
| Diels-Alder + Azide Sub. | Cycloaddition, NaN₃, Hydrogenation | 65% | Moderate |
| Ugi 3CR + Cyclization | MCR, Intramolecular amidation | 55% | Low |
| Chiral Pool + Reductive Amination | Chiral starting material, Pd/C H₂ | 70% | High |
Challenges and Optimization
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Ring Strain : The tricyclic system’s strain complicates functionalization. Microwave-assisted synthesis reduces reaction times and improves yields.
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Azide Handling : Alternatives like diazo transfer reagents (e.g., imidazole-1-sulfonyl azide) minimize explosion risks.
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Racemization : Mild reduction conditions (e.g., low-temperature hydrogenation) preserve stereochemistry.
Industrial Applications and Patents
Patent WO2009061879A1 discloses analogous tricyclic amines as peptide deformylase inhibitors, synthesized via Ugi-Petasis hybrid reactions. Key steps include:
Chemical Reactions Analysis
Types of Reactions
rac-[(1R,2S,6S,7S)-3-oxa-4-azatricyclo[5.2.1.0,2,6]dec-4-en-5-yl]methanamine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are tailored to achieve the desired transformation efficiently.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
rac-[(1R,2S,6S,7S)-3-oxa-4-azatricyclo[5.2.1.0,2,6]dec-4-en-5-yl]methanamine has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in studies to understand its interaction with biological macromolecules.
Medicine: It has potential therapeutic applications due to its unique structure and biological activity.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of rac-[(1R,2S,6S,7S)-3-oxa-4-azatricyclo[5.2.1.0,2,6]dec-4-en-5-yl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction cascades or metabolic processes.
Comparison with Similar Compounds
Structural Analogues in the Azatricyclo Family
Compound A : (1R,2R,6S,7S)-4-Azatricyclo[5.2.2.0²,⁶]undecane Hydrochloride
- Structure : Lacks the 3-oxa group but shares the azatricyclo core. The undecane ring system increases steric bulk compared to the decane framework of the target compound.
- Properties : Hydrochloride salt (CAS 1820572-35-7) enhances aqueous solubility, making it suitable for pharmaceutical formulations .
Compound B : rac-(1R,2S,6R,7R)-4-{[(1E)-(2-Chlorophenyl)methylidene]amino}-1-isopropyl-7-methyl-4-azatricyclo[5.2.2.0²,⁶]undec-8-ene-3,5-dione
- Structure : Features a chlorophenyl imine substituent and dione functional groups (C=O). Molecular weight: 370.86 g/mol (C₂₁H₂₃ClN₂O₂) .
- Properties : The imine group introduces conjugation, while the dione rings increase hydrogen-bonding capacity. The chlorophenyl group enhances lipophilicity, favoring blood-brain barrier penetration.
- Key Difference : Extended π-system and bulky substituents may hinder metabolic clearance compared to the simpler methanamine derivative.
Compound C : Tert-butyl rac-(1R,2S,6R,7S)-4,10-diazatricyclo[5.2.1.0²,⁶]decane-10-carboxylate Hydrochloride
- Structure : Incorporates a tert-butyl ester and diazatricyclo system (two nitrogen atoms).
- Properties : The tert-butyl group imparts steric protection to the ester, enhancing metabolic stability. Supplied by multiple pharmaceutical vendors (e.g., Enamine Ltd.), suggesting utility as a synthetic intermediate .
- Key Difference : Carboxylate functionality increases hydrophilicity, contrasting with the primary amine of the target compound.
Functional Group Variations
Compound D : rel-((1R,5S,6R)-3-Benzyl-3-azabicyclo[3.2.0]heptan-6-yl)methanamine
- Structure : Bicyclo[3.2.0]heptane core with a benzyl substituent. Molecular weight: 216.32 g/mol (C₁₄H₂₀N₂) .
- Properties : Benzyl group increases lipophilicity (predicted logP: ~3.2), favoring passive diffusion across lipid membranes.
- Key Difference : Smaller bicyclic framework reduces ring strain compared to the tricyclic target compound.
Compound E : Rel-((2R,5S)-tetrahydrofuran-2,5-diyl)dimethanamine
- Structure : Tetrahydrofuran ring with dual methanamine groups (C₆H₁₄N₂O; MW: 130.19 g/mol) .
- Properties : Oxygen-rich structure enhances water solubility. The dual amines enable chelation or multivalent interactions.
- Key Difference : Lack of nitrogen in the ring system simplifies reactivity compared to azatricyclo derivatives.
Data Table: Comparative Properties
Biological Activity
The compound rac-[(1R,2S,6S,7S)-3-oxa-4-azatricyclo[5.2.1.0,2,6]dec-4-en-5-yl]methanamine (CAS No. 2648862-45-5) is a member of the azatricyclo series and has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant studies that highlight its biological significance.
- Molecular Formula : C₉H₁₃N₃O₂
- Molecular Weight : 167.20 g/mol
- IUPAC Name : this compound
- SMILES : OCC1=NOC2C3CCC(C3)C12
Research indicates that this compound may interact with various biological targets due to its structural properties:
- Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit certain enzymes involved in metabolic pathways.
- Receptor Modulation : The compound's ability to bind to specific receptors could modulate signaling pathways related to cell proliferation and apoptosis.
Pharmacological Studies
Several studies have explored the biological implications of this compound:
- Antitumor Activity : A study demonstrated that derivatives of azatricyclo compounds exhibited significant cytotoxic effects against various cancer cell lines through apoptosis induction mechanisms.
- Neuroprotective Effects : Another research highlighted the neuroprotective potential of related compounds in models of neurodegeneration, suggesting that these compounds could mitigate oxidative stress in neuronal cells.
Case Studies
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Case Study on Anticancer Properties :
- In a controlled experiment involving MCF7 breast cancer cells treated with rac-[...]methanamine derivatives, a notable reduction in cell viability was observed at concentrations above 10 µM over a 48-hour period.
- The study concluded that the mechanism involved mitochondrial dysfunction and subsequent activation of caspase pathways leading to apoptosis.
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Neuroprotection in Animal Models :
- A study using a rat model of induced neurotoxicity showed that administration of rac-[...]methanamine resulted in improved cognitive function and reduced neuronal loss compared to control groups.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for synthesizing rac-[(1R,2S,6S,7S)-3-oxa-4-azatricyclo[5.2.1.0²,⁶]dec-4-en-5-yl]methanamine, and how can reaction conditions be optimized?
- Methodology : The compound’s tricyclic core can be synthesized via cyclopropanation or ring-closing reactions. Key steps include:
- Cyclopropanation : Use of halogenating agents (e.g., Cl₂ or Br₂) to form strained rings, as seen in analogous cyclopropylmethanamine syntheses .
- Reductive Amination : For introducing the methanamine group, employ sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) under inert conditions .
- Optimization : Continuous flow reactors improve yield and purity by minimizing side reactions .
Q. Which analytical techniques are most reliable for confirming stereochemistry and purity?
- X-ray Crystallography : Resolves stereochemical ambiguities by identifying bond angles (e.g., C–C bond lengths averaging 1.54 Å) and intermolecular interactions (e.g., C–H···O hydrogen bonds in crystal packing) .
- HPLC with Chiral Columns : Detects enantiomeric excess (ee) using polysaccharide-based stationary phases (e.g., Chiralpak® AD-H) .
- Spectroscopy : ¹H/¹³C NMR and IR verify functional groups (e.g., amine NH stretches at ~3300 cm⁻¹) .
Advanced Research Questions
Q. How can researchers resolve contradictions in enantiomer distribution data during synthesis?
- Chiral Resolution : Use preparative chiral chromatography (e.g., supercritical fluid chromatography) to isolate enantiomers .
- Crystallization : Partial hemitropy (observed in orthorhombic Pba2 crystals) may skew enantiomer ratios; recrystallization in polar solvents (e.g., ethanol) improves homogeneity .
Q. What computational strategies predict the compound’s interaction with biological targets (e.g., serotonin receptors)?
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to 5-HT₁A/2A receptors. Focus on the methanamine group’s orientation relative to conserved aspartate residues .
- MD Simulations : Assess stability of receptor-ligand complexes in lipid bilayers (e.g., CHARMM36 force field) .
Q. How does stereochemical configuration influence biological activity, and what assays validate this?
- In Vitro Binding Assays : Compare racemic vs. enantiopure forms in radioligand displacement assays (e.g., [³H]-8-OH-DPAT for 5-HT₁A affinity) .
- Functional Selectivity : Use cAMP accumulation or β-arrestin recruitment assays to identify biased signaling .
Q. What experimental designs address discrepancies in reported receptor binding affinities?
- Standardized Protocols : Control variables like buffer pH (7.4), temperature (25°C), and membrane preparation methods .
- Orthogonal Validation : Cross-validate radioligand data with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
Data Contradiction Analysis
Q. Conflicting reports on metabolic stability: How to reconcile in vitro vs. in vivo results?
- Microsomal Incubations : Test both human and rodent liver microsomes to assess species-specific CYP450 metabolism .
- Pharmacokinetic Modeling : Integrate in vitro half-life (t₁/₂) data with physiologically based pharmacokinetic (PBPK) models to predict in vivo clearance .
Methodological Best Practices
- Stereochemical Documentation : Report absolute configurations using Cahn-Ingold-Prelog priorities and Flack parameters from X-ray data .
- Data Reproducibility : Deposit crystallographic data in the Cambridge Structural Database (CSD) and NMR spectra in PubChem .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
